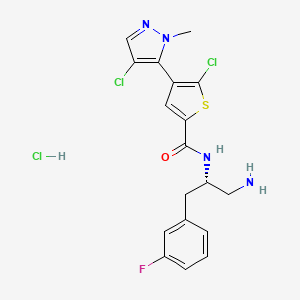

Afuresertib hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'afuresertib est un inhibiteur de la kinase pan-AKT, réversible, compétitif vis-à-vis de l'ATP, oral, à faible nanomolaire. Il a montré une efficacité clinique dans de multiples tumeurs et est étudié pour son potentiel dans le traitement de divers cancers et de malignités hématologiques .

Applications De Recherche Scientifique

Afuresertib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers such as multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer .

Industry: Utilized in the development of new cancer therapies and drug formulations.

Mécanisme D'action

Target of Action

Afuresertib hydrochloride is a potent pan-AKT inhibitor . It acts by targeting all three AKT isoforms: AKT1, AKT2, and AKT3 . These isoforms play a crucial role in the PI3K/AKT pathway, which is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals .

Mode of Action

This compound binds to and inhibits the activity of Akt . This results in the inhibition of the PI3K/AKT signaling pathway . The inhibition of AKT with afuresertib may provide a novel therapeutic strategy for hematologic malignancies, especially for multiple myeloma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is one of the signal transduction pathways most closely related to cell proliferation and apoptosis . The regulation of various downstream molecules, such as GSK3b, PRAS40, FOXO, and Caspase 9, affects the proliferation and growth of tumor cells .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile. Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses . The median time to peak plasma concentrations was 1.5 to 2.5 hours post-dose, with a half-life of approximately 1.7 days . These properties impact the bioavailability of the drug, making it effective in the treatment of various malignancies.

Result of Action

This compound is closely related to the survival, proliferation, and apoptosis of cancer cell lines . It has demonstrated clinical activity against hematologic malignancies, including multiple myeloma . In esophageal cancer cell lines, afuresertib could reduce tumor volume and mass . It exerts its antitumor effect by inhibiting the expression of PI3K and Akt-related proteins in tumor tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the type of cancer it is used to treat . For instance, it has shown clinical activity in multiple myeloma , but its effectiveness in other types of cancer, such as esophageal cancer , may vary.

Analyse Biochimique

Biochemical Properties

Afuresertib hydrochloride is a potent inhibitor of the AKT kinases . AKT is a key player in the PI3K/AKT pathway, which is constitutively active in many types of cancer, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance . By inhibiting AKT, this compound can disrupt these signals, potentially slowing the growth of cancer cells .

Cellular Effects

This compound has demonstrated clinical activity against hematologic malignancies, including multiple myeloma . It has been shown to potently inhibit cell proliferation of various cell lines derived from hematologic malignancies . In esophageal cancer cell lines, this compound has been found to be closely related to the survival, proliferation, and apoptosis of the cells .

Molecular Mechanism

This compound is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It exerts its effects at the molecular level by binding to the ATP-binding site of AKT, thereby inhibiting its activity . This inhibition disrupts the PI3K/AKT signaling pathway, affecting downstream molecules and potentially leading to reduced proliferation and increased apoptosis of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner when administered orally to mice . The median time to peak for this compound plasma concentrations was 1.5 to 2.5 hours post-dose across dose levels after single-dose and repeat-dose administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . The maximum tolerated dose was established at 125 mg per day due to dose-limiting toxicities observed in the 150-mg cohort . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .

Metabolic Pathways

It is known to inhibit the PI3K/AKT pathway, which plays a crucial role in cell metabolism .

Transport and Distribution

Its ability to inhibit the AKT kinases suggests that it may be able to penetrate cells to reach its target .

Subcellular Localization

Given that its target, AKT, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

Méthodes De Préparation

Le chlorhydrate d'afuresertib est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement l'utilisation de réactifs tels que les chlorures, les fluorures et les thiophènes dans des conditions contrôlées. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté par des procédés évolutifs .

Analyse Des Réactions Chimiques

Le chlorhydrate d'afuresertib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.

Applications de recherche scientifique

Le chlorhydrate d'afuresertib a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, la survie et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de cancers tels que le myélome multiple, le lymphome non hodgkinien et le cancer de l'œsophage .

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et de formulations médicamenteuses.

Mécanisme d'action

Le chlorhydrate d'afuresertib exerce ses effets en inhibant l'activité d'AKT, une kinase clé impliquée dans la survie et la prolifération cellulaires. En se liant au site de liaison de l'ATP d'AKT, il empêche la phosphorylation et l'activation des cibles en aval, ce qui entraîne une diminution de la croissance cellulaire et une augmentation de l'apoptose. Ce mécanisme est particulièrement efficace dans les cancers présentant des voies PI3K/AKT constitutivement actives .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'afuresertib est unique parmi les inhibiteurs d'AKT en raison de son activité à large spectre contre les trois isoformes d'AKT (AKT1, AKT2 et AKT3). Des composés similaires comprennent :

MK-2206 : Un autre inhibiteur d'AKT avec une structure chimique différente.

GSK690693 : Un inhibiteur pan-AKT avec une activité à large spectre similaire.

Perifosine : Un alkylphospholipide qui inhibe l'activation d'AKT par un mécanisme différent

Le chlorhydrate d'afuresertib se distingue par son profil de sécurité favorable et son efficacité clinique dans de multiples types de tumeurs .

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)